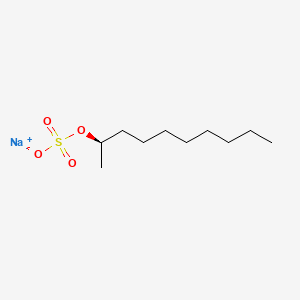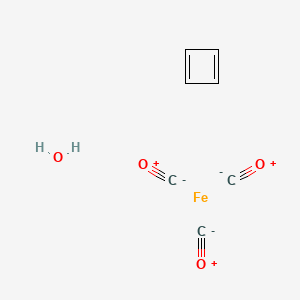
Carbon monoxide;cyclobutadiene;iron;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cyclobutadieneiron tricarbonyl was first prepared in 1965 by Pettit from 3,4-dichlorocyclobutene and diiron nonacarbonyl. The reaction is as follows :
[ \text{C}_4\text{H}_4\text{Cl}_2 + 2 \text{Fe}_2(\text{CO})_9 \rightarrow (\text{C}_4\text{H}_4)\text{Fe}(\text{CO})_3 + 2 \text{Fe}(\text{CO})_5 + 5 \text{CO} + \text{FeCl}_2 ]
This compound is an example of a piano stool complex, characterized by its unique structure where the iron atom is bonded to three carbon monoxide ligands and a cyclobutadiene ring.
Analyse Chemischer Reaktionen
Cyclobutadieneiron tricarbonyl undergoes various types of reactions, including electrophilic aromatic substitution. Some of the common reactions include :
Friedel-Crafts Acylation: Reacts with acetyl chloride and aluminium chloride to give the acyl derivative.
Formylation: Reacts with formaldehyde and hydrochloric acid to form the chloromethyl derivative.
Vilsmeier-Haack Reaction: Reacts with N-methylformanilide and phosphorus oxychloride to form the formyl derivative.
Mannich Reaction: Reacts to form amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutadieneiron tricarbonyl has several applications in scientific research, particularly in the fields of chemistry and biology. It has been used as a precursor for cyclobutadiene, which is important for studying antiaromaticity and the behavior of small ring systems . Additionally, it has been used in the development of new catalysts and in the study of metal-carbonyl chemistry .
Wirkmechanismus
The mechanism by which cyclobutadieneiron tricarbonyl exerts its effects involves the interaction of the iron atom with the cyclobutadiene ring and carbon monoxide ligands. The compound displays aromaticity, which is evidenced by its reactions that can be classified as electrophilic aromatic substitution . The iron atom in the complex facilitates various chemical transformations by stabilizing the cyclobutadiene ring and enabling its reactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclobutadieneiron tricarbonyl is unique due to its structure and reactivity. Similar compounds include butadieneiron tricarbonyl, which is isoelectronic with cyclobutadieneiron tricarbonyl . Other related compounds include benzocyclobutadiene-iron tricarbonyl complexes . These compounds share similar structural features but differ in their reactivity and applications.
Eigenschaften
CAS-Nummer |
12078-17-0 |
|---|---|
Molekularformel |
C7H6FeO4 |
Molekulargewicht |
209.96 g/mol |
IUPAC-Name |
carbon monoxide;cyclobutadiene;iron;hydrate |
InChI |
InChI=1S/C4H4.3CO.Fe.H2O/c1-2-4-3-1;3*1-2;;/h1-4H;;;;;1H2 |
InChI-Schlüssel |
LPFAZIFEIXOVQM-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C1.O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


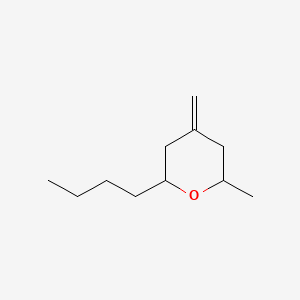
![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
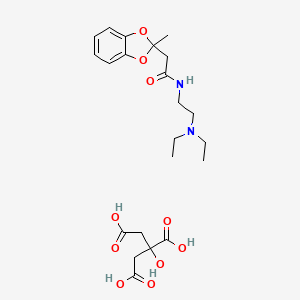
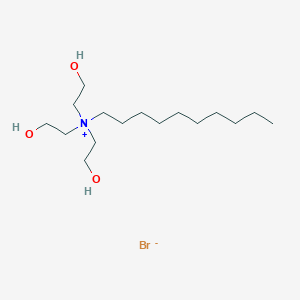
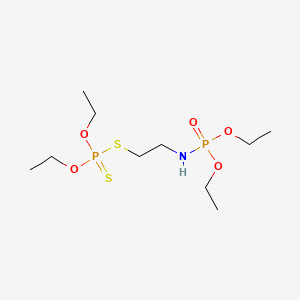
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
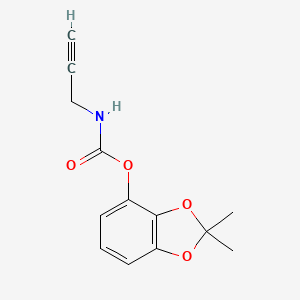
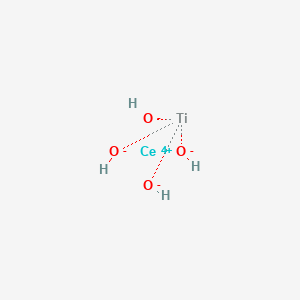
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
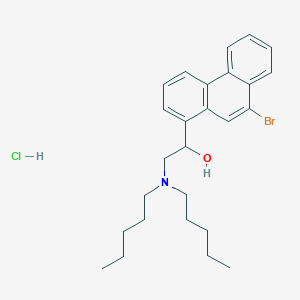
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
